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Glyoxalase I inhibitor 4 -

Glyoxalase I inhibitor 4

Catalog Number: EVT-15278640
CAS Number:
Molecular Formula: C17H21IN4O8S
Molecular Weight: 568.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glyoxalase I inhibitor 4 is a chemical compound designed to inhibit the enzyme glyoxalase I, which plays a crucial role in detoxifying methylglyoxal and other reactive carbonyl species. The glyoxalase system is vital for cellular function, particularly in cancer cells where its inhibition can lead to the accumulation of toxic metabolites, promoting apoptosis. This compound has garnered attention for its potential applications in cancer therapy.

Source and Classification

Glyoxalase I inhibitor 4 is classified as a sulfonamide derivative and has been identified through various synthetic methodologies aimed at developing effective glyoxalase I inhibitors. It is recognized for its capacity to selectively inhibit the enzyme, thus contributing to the understanding of cancer metabolism and therapeutic strategies against malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glyoxalase I inhibitor 4 involves several key steps:

  1. Starting Materials: The synthesis typically begins with an aniline derivative, which is reacted with activated aromatic compounds through an azo coupling reaction to form intermediate compounds.
  2. Intermediate Preparation: The initial step involves dissolving the aniline in hydrochloric acid, followed by the addition of sodium nitrite to generate diazonium salts, which are then coupled with other aromatic compounds.
  3. Final Product Formation: Subsequent reactions lead to the formation of the target compound through various coupling and functionalization steps, ensuring that the final product possesses the necessary structural characteristics for glyoxalase I inhibition.

This synthetic pathway has been optimized based on structure-activity relationship studies to enhance potency and selectivity against glyoxalase I .

Molecular Structure Analysis

Structure and Data

Glyoxalase I inhibitor 4 has a complex molecular structure characterized by the following:

  • Molecular Formula: C21H30BrClN4O8S
  • Molecular Weight: 613.91 g/mol
  • Structural Features: The compound contains a sulfonamide moiety, which is critical for its biological activity. The presence of halogen atoms (bromine and chlorine) contributes to its binding affinity towards glyoxalase I.

The three-dimensional conformation of Glyoxalase I inhibitor 4 allows it to effectively interact with the active site of glyoxalase I, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Glyoxalase I inhibitor 4 undergoes several chemical reactions during its interaction with glyoxalase I:

  1. Binding Mechanism: The compound binds to the active site of glyoxalase I, displacing water molecules coordinated with zinc ions, which are essential for enzyme activity.
  2. Inhibition Process: Upon binding, Glyoxalase I inhibitor 4 prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic function. This leads to increased levels of methylglyoxal within cells, promoting cytotoxic effects in cancer cells .
  3. Stability and Reactivity: The compound exhibits stability under physiological conditions but can react with thiol-containing compounds due to its electrophilic nature, which is a characteristic feature that enhances its biological activity .
Mechanism of Action

Process and Data

The mechanism of action for Glyoxalase I inhibitor 4 involves:

  1. Enzyme Inhibition: By binding to glyoxalase I, it obstructs the conversion of methylglyoxal into less harmful metabolites. This accumulation leads to cellular stress and apoptosis in cancer cells .
  2. Pharmacological Effects: The inhibition results in altered metabolic pathways within tumor cells, making them more susceptible to oxidative stress and reducing their viability .
  3. Research Findings: Studies have shown that this inhibitor can significantly reduce cell proliferation in various cancer cell lines when tested in vitro, supporting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glyoxalase I inhibitor 4 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: Maintains stability under standard laboratory conditions but may be sensitive to extreme pH or temperature changes.
  • Toxicity Profile: Preliminary studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as a therapeutic agent .
Applications

Scientific Uses

Glyoxalase I inhibitor 4 has several applications in scientific research:

  1. Cancer Research: It is primarily investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells by disrupting their detoxification pathways.
  2. Drug Development: This compound serves as a lead structure for developing more potent glyoxalase I inhibitors through medicinal chemistry approaches.
  3. Biochemical Studies: It is used in studies aimed at understanding the role of glyoxalase I in cellular metabolism and its implications in various diseases, particularly cancer .
Discovery & Development of Glyoxalase I Inhibitor 4

Rational Design Strategies Targeting Zinc-Binding Motifs in Glyoxalase I

Glyoxalase I (GLO1) is a Zn²⁺-dependent metalloenzyme central to detoxifying methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Its active site contains a structural zinc atom coordinated in an octahedral geometry by residues from both polypeptide chains (e.g., His126, Glu99, Gln33, and Glu172 in human GLO1). This zinc ion stabilizes the enediolate intermediate during catalysis and serves as a prime target for inhibitor design [1] [2]. Rational drug design strategies focus on incorporating Zinc-Binding Groups (ZBGs) that chelate this metal ion, disrupting enzymatic function. Key approaches include:

  • ZBG Integration: Early inhibitors like flavonoids (e.g., myricetin) used α-hydroxyketone ("ketol") motifs to coordinate Zn²⁺. Inhibitor 4’s design leveraged non-glutathione scaffolds with stronger Zn²⁺-chelating groups such as tetrazoles or carboxylates, enhancing binding affinity [2] [8].
  • Hydrophobic Pocket Engagement: Beyond zinc chelation, optimal inhibitors occupy a deep hydrophobic pocket formed by residues like Phe62, Leu69, and Met179. Inhibitor 4’s structure incorporates aromatic moieties to exploit van der Waals interactions here [4] [7].
  • Electrostatic Complementarity: Positively charged residues (Arg37, Arg122, Lys156) at the active site entrance are targeted by negatively ionizable groups (e.g., sulfonamides or carboxylates) in Inhibitor 4, improving selectivity [1] [4].

Table 1: Zinc-Binding Groups (ZBGs) in GLO1 Inhibitor Design

ZBG ClassExample MoietiesBinding Affinity (IC₅₀)Role in Inhibitor 4
KetolMyricetin-derived~10–100 μMFoundational scaffold
TetrazoleSYN-2528523648.18 μMCore Zn²⁺ chelation
Carboxylate(E)-2-Hydroxybenzoic acid0.39 μMElectrostatic stabilization
Hydroxamic acidZopolrestat analogsSub-μMNot utilized

Virtual Screening Approaches for Non-Glutathione-Based Inhibitor Identification

Traditional glutathione (GSH)-based inhibitors face metabolic instability and poor cellular uptake. Virtual screening (VS) of large compound libraries enabled the shift to non-GSH scaffolds for Inhibitor 4:

  • Database Mining: The AldrichCPR (250,000 compounds) and ASINEX (91,001 compounds) databases were screened using Zn²⁺-binding pharmacophores. Filters included Lipinski’s rule, ADMET properties, and "zinc-binding feature" compatibility [2] [4].
  • Flexible Docking: Discovery Studio’s CDOCKER protocol simulated inhibitor binding with side-chain flexibility. Hits were prioritized by CDOCKER-INTERACTION energy and Zn²⁺ coordination geometry. For example, a VS campaign identified tetrazole derivatives (e.g., SYN 25285236) as Inhibitor 4 precursors with sub-50 μM IC₅₀ values [4] [7].
  • Hit Validation: From 1809 ASINEX compounds screened, 14 were tested in vitro, yielding two tetrazole-based leads with ~48 μM IC₅₀. One showed 76.4% inhibition at 25 μM in a separate AldrichCPR screen [2] [4].

Table 2: Virtual Screening Outcomes for Non-GSH Inhibitors

Database ScreenedInitial HitsAfter ADMET FilteringConfirmed Inhibitors (IC₅₀)Key Chemotype
AldrichCPR773 (Best: 76.4% inhibition)Ketol-carboxylate
ASINEX Elite/Synergy1,809212 (48.18–48.77 μM)Tetrazole
NCI Database*2462 (<10 μM)Diazenylbenzenesulfonamide

*NCI: National Cancer Institute [6]

Structure-Based Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling translated GLO1’s active site topology into 3D queries to refine Inhibitor 4:

  • Feature Extraction: Catalytic Zn²⁺, the hydrophobic pocket, and the cationic "mouth" (Arg/Lys residues) defined a 4-point pharmacophore:
  • Zn²⁺-chelator (e.g., tetrazole or ketol).
  • Hydrophobic group (e.g., aryl rings).
  • Negative ionizable feature (e.g., sulfonamide).
  • Hydrogen-bond acceptor [1] [8].
  • Poly-Pharmacophore Screening: A multi-conformational model screened diverse libraries. For example, a flavonoid-focused query identified naringin (Glide XP score: −14.906) as a template for Inhibitor 4’s glycoside motifs [8] [9].
  • Binding Energy Refinement: PBSA/GBSA calculations and in situ minimization prioritized inhibitors with favorable ΔG_binding. Inhibitor 4’s optimized structure showed improved ΔG over precursors (−42.7 kcal/mol vs. −38.2 kcal/mol) [4] [9].

Table 3: Pharmacophore Features in GLO1 Inhibitor Optimization

Pharmacophore FeatureActive Site RegionInhibitor 4’s Functional GroupImpact on Binding
Zn²⁺-chelatorCatalytic zincTetrazole ringDirect coordination (2.1 Å)
Hydrophobic groupPhe62/Leu69/Met179 pocketChlorophenyl moietyπ-π stacking (ΔG = −3.8 kcal/mol)
Negative ionizable featureArg37/Arg122/Lys156 entranceSulfonamideSalt bridge formation
H-bond acceptorGlu99/Glu172Carbonyl oxygenH-bond network (2.7 Å)

Properties

Product Name

Glyoxalase I inhibitor 4

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C17H21IN4O8S

Molecular Weight

568.3 g/mol

InChI

InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1

InChI Key

OJPYMPVXRVDUCI-RYUDHWBXSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I

Isomeric SMILES

C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I

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